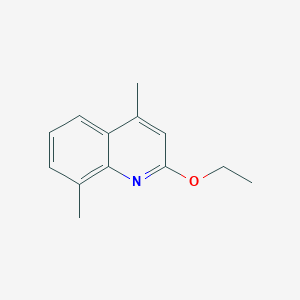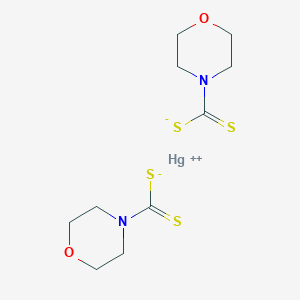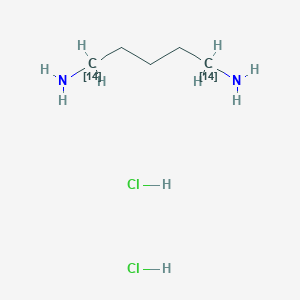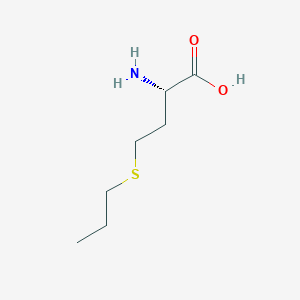
Propionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionine is a chemical compound that belongs to the family of amino acids. It is a non-proteinogenic amino acid, which means that it is not used by the body to build proteins. Propionine is synthesized from the amino acid methionine and is involved in various biochemical and physiological processes in the body.
Wirkmechanismus
The exact mechanism of action of propionine is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification. It also inhibits the NF-kappaB pathway, which is involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
Propionine has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of glutathione, a potent antioxidant, in cells. It also reduces the levels of reactive oxygen species, which can cause cellular damage. Propionine has also been shown to improve insulin sensitivity and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Propionine has several advantages for use in lab experiments. It is stable and easy to handle, and its synthesis is relatively simple. It is also non-toxic and has been shown to have low cytotoxicity. However, its use in experiments is limited by its low solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
Propionine has several potential future directions for research. It is being investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. It is also being studied for its potential use as a dietary supplement to improve overall health and well-being. Additionally, further research is needed to fully understand the mechanisms of action of propionine and its potential therapeutic applications.
Synthesemethoden
Propionine is synthesized from methionine through a process called transamination. In this process, the amino group of methionine is transferred to a keto acid, which results in the formation of propionine. The reaction is catalyzed by an enzyme called transaminase.
Wissenschaftliche Forschungsanwendungen
Propionine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It is also being investigated for its potential use in the treatment of cancer, diabetes, and other metabolic disorders.
Eigenschaften
CAS-Nummer |
13073-19-3 |
|---|---|
Produktname |
Propionine |
Molekularformel |
C7H15NO2S |
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
(2S)-2-amino-4-propylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H15NO2S/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI-Schlüssel |
MFCVASZUOWEOHT-LURJTMIESA-N |
Isomerische SMILES |
CCCSCC[C@@H](C(=O)O)N |
SMILES |
CCCSCCC(C(=O)O)N |
Kanonische SMILES |
CCCSCCC(C(=O)O)N |
Andere CAS-Nummern |
13073-19-3 |
Synonyme |
2-amino-4-(propylthio)butyric acid L-propionine propionine S-propyl-L-homocysteine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



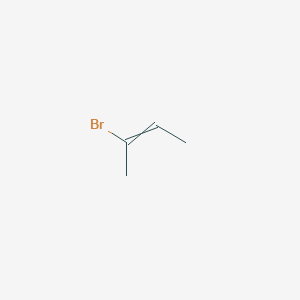
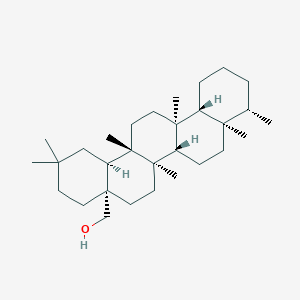
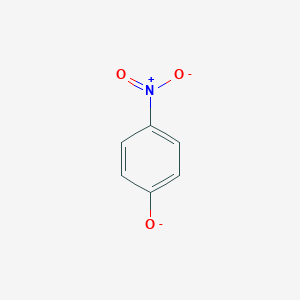
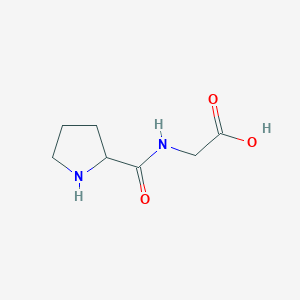
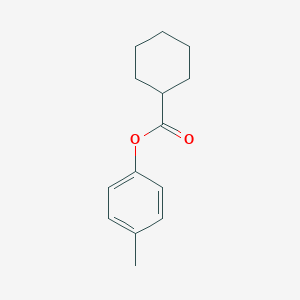
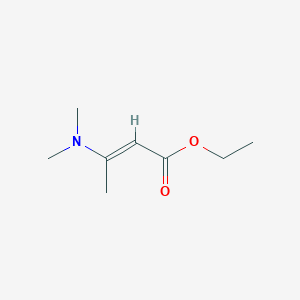

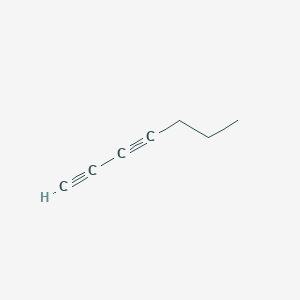
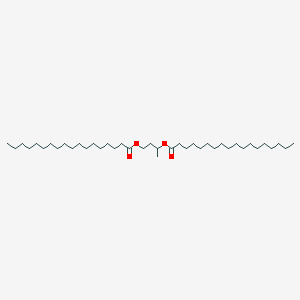
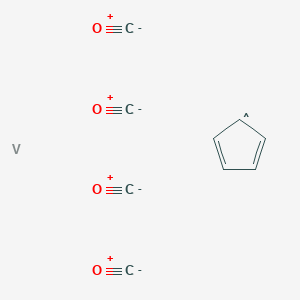
![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)
